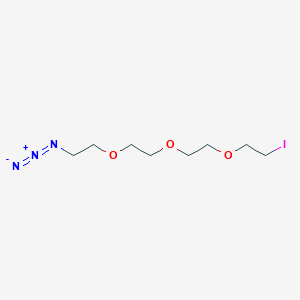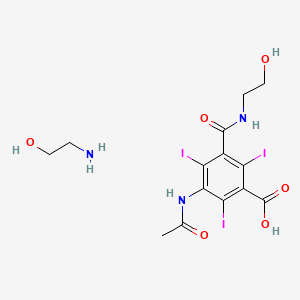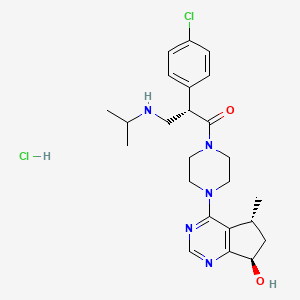
JCP678
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JCP678 is an irreversible serine hydrolases inhibitor.
Applications De Recherche Scientifique
Understanding Environmental Influences in Child Mental Health
JCP678 contributes significantly to the study of child mental health, particularly in exploring the interplay between genetics and environmental factors. It provides a scholarly interface where researchers can delve into the developmental psychopathology and its clinical applications in child and adolescent psychiatry and psychology. This platform enables a comprehensive examination of how various environments impact gene expression, thus shaping neurodevelopmental processes and pathways. These insights are crucial for understanding disorders like attention-deficit hyperactivity disorder (ADHD) and other common childhood disorders, highlighting the significance of environmental therapies in their treatment (Sonuga-Barke, 2010).
Enhancing Clinical Practice Through High-Quality Research
JCP678 plays a pivotal role in publishing high-quality research relevant to clinical practice in psychology, psychiatry, and related disciplines. Its coverage includes groundbreaking studies in epidemiology, diagnosis, psychotherapeutic and psychopharmacological treatments, behavior, cognition, neuroscience, neurobiology, and genetic aspects of childhood disorders. By bringing together diverse theoretical perspectives and disciplines, JCP678 aids in the advancement of developmental psychopathology and informs both theory and clinical practice (Cole, 1960).
Promoting Evidence-Based Decision Making in Healthcare
JCP678 is instrumental in promoting evidence-based decision making in healthcare, particularly through journal clubs (JCs). These clubs are designed to improve the knowledge of researchers by discussing scientific articles. Studies have shown that JCP678's journal clubs effectively enhance reading behavior, confidence in critical appraisal, and the ability to use research findings in practical scenarios. This directly impacts clinical decision-making and promotes the integration of scientific research into everyday healthcare practices (Harris et al., 2011).
Advancing Research in Consumer-Behavior
In the field of consumer behavior research, JCP678 has been a vital contributor. By analyzing communication patterns between JCP678 and related disciplines, it's evident that the journal plays a crucial bridging role between psychology and marketing literature. This has implications for understanding consumer behavior, influencing marketing strategies, and advancing interdisciplinary research in this area (Zinkhan, Roth, & Saxton, 1992).
Exploring Biomedical Applications
JCP678 also has significant implications in the field of biomedical applications. It serves as a platform for advancing clinical bioinformatics, focusing on the development of personalized healthcare, medication, and therapies. This encompasses the analysis of human microarray and omics data, development of bioinformatics methodologies for clinical research, and the creation of human databases, thus contributing significantly to the understanding of molecular and cellular mechanisms in diseases (Wang & Liotta, 2011).
Propriétés
Numéro CAS |
82422-62-6 |
|---|---|
Nom du produit |
JCP678 |
Formule moléculaire |
C14H12FNO4S |
Poids moléculaire |
309.31 |
Nom IUPAC |
Benzyl (3-(fluorosulfonyl)phenyl)carbamate |
InChI |
InChI=1S/C14H12FNO4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Clé InChI |
QAHGVZAFEXFLKT-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)NC2=CC=CC(S(=O)(F)=O)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JCP-678; JCP 678; JCP678 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



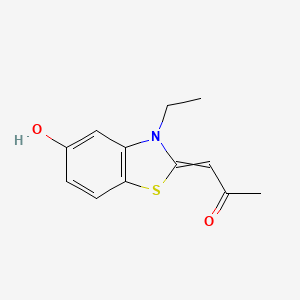
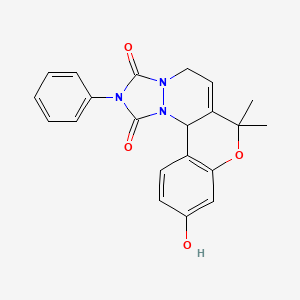
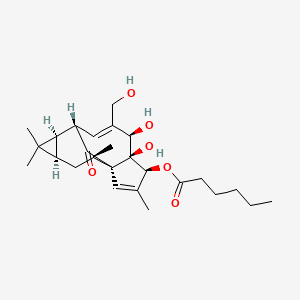
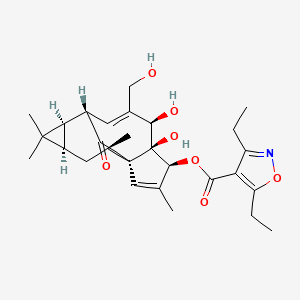
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
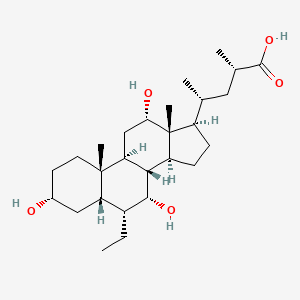
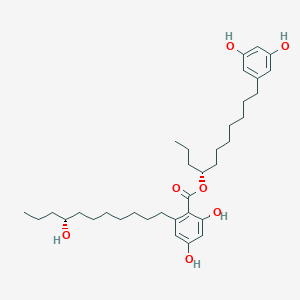
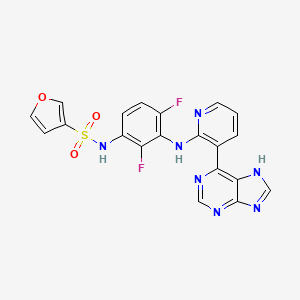
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)
